

Application Note: In Vitro Profiling of N-Phenethyl-5-Methoxygramine Derivatives

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Compound of Interest

Compound Name: *N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine*

CAS No.: 1114597-49-7

Cat. No.: B1293036

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Compound ID: **N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine** Scaffold Class: Indole-3-methanamine (Gramine) Predicted Targets: 5-HT_{2A/2C} (Antagonist/Agonist), MT_{1/2}, MAO-A.

Introduction & Structural Rationale

The target molecule features a 5-methoxyindole core, a hallmark of serotonergic and melatonergic ligands. However, unlike tryptamines (which have an ethyl spacer), this compound possesses a methyl spacer (gramine scaffold).

- **Medicinal Chemistry Insight:** The shortening of the side chain from ethyl (tryptamine) to methyl (gramine) often drastically alters efficacy. While tryptamines are typically agonists, gramine derivatives frequently act as antagonists or partial agonists at 5-HT receptors due to altered binding modes in the orthosteric pocket.
- **The Phenethyl Group:** The addition of a hydrophobic N-phenethyl group typically enhances affinity for 5-HT_{2A} and 5-HT_{2C} receptors via pi-pi stacking interactions with aromatic

residues (e.g., Phe340 in 5-HT2A).

This guide outlines a tiered screening approach: Binding Affinity

Functional Efficacy

Enzymatic Liability.

Tier 1: Receptor Binding Assays (Radioligand Displacement)

Objective: Determine the equilibrium dissociation constant (

) of the compound for key GPCR targets.

Protocol A: 5-HT2A Receptor Binding (Competition Assay)

Principle: Displacement of the radioligand

-Ketanserin (a selective 5-HT2A antagonist) from HEK293 cell membranes expressing human 5-HT2A.

Materials:

- Membranes: h5-HT2A-HEK293 membrane preparation (commercial or in-house).
- Radioligand:
 - Ketanserin (Specific Activity ~60-80 Ci/mmol).
- Reference Compound: Methysergide or Ketanserin (non-radioactive).
- Assay Buffer: 50 mM Tris-HCl, 5 mM
, 1 mM EGTA, pH 7.4.

Step-by-Step Methodology:

- Preparation: Dilute the test compound in DMSO to create a 10-point concentration series (e.g., M to M). Final DMSO concentration in assay must be <1%.
- Incubation: In a 96-well plate, add:
 - Assay Buffer.
 - Test Compound (or Reference).
 - -Ketanserin (Final concentration ~1 nM, close to).
 - Membrane suspension (protein/well).
- Equilibrium: Incubate for 60 minutes at 27°C (room temperature).
- Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Wash: Wash filters with ice-cold Tris buffer.
- Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive

. Convert to

using the Cheng-Prusoff equation:

Tier 2: Functional Characterization (G-Protein Signaling)

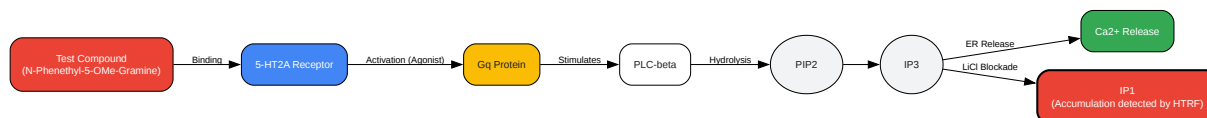
Objective: Distinguish whether the compound acts as an Agonist (activates signaling) or Antagonist (blocks signaling).

Protocol B: IP-One HTRF Assay (Gq Pathway for 5-HT2A)

Since 5-HT2A couples to

, activation leads to IP3 accumulation. The IP-One assay (Cisbio/PerkinElmer) detects inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow Visualization:



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Figure 1: Gq signaling cascade utilized in the IP-One functional assay. Lithium Chloride (LiCl) is used to inhibit inositol monophosphatase, causing IP1 accumulation.

Methodology:

- Cell Seeding: Plate CHO-K1 cells stably expressing human 5-HT2A (20,000 cells/well) in a 384-well low-volume white plate.
- Stimulation:

- Agonist Mode: Add Test Compound in stimulation buffer (containing 50 mM LiCl). Incubate 1 hour at 37°C.
- Antagonist Mode: Add Test Compound + Reference Agonist (of Serotonin). Incubate 1 hour.
- Detection: Add IP1-d2 conjugate (acceptor) and Anti-IP1-Cryptate (donor) sequentially.
- Read: Incubate 1 hour at RT. Read HTRF ratio (665 nm / 620 nm) on an EnVision plate reader.

Interpretation:

- Agonist: Increase in HTRF signal (IP1 accumulation) vs. concentration.
- Antagonist: Decrease in Agonist-induced signal.
- Inverse Agonist: Decrease in basal signal (if receptor has constitutive activity).

Tier 3: Enzymatic Liability (MAO Inhibition)

Rationale: Indole-amines are structural analogs of Monoamine Oxidase (MAO) substrates. Gramine derivatives often act as MAO-A inhibitors. Determining this is critical for safety (potential for Serotonin Syndrome if combined with SSRIs).

Protocol C: MAO-Glo™ Assay (Luminescent)

Principle: The assay uses a luciferin derivative substrate that is oxidized by MAO to generate luciferin, which then reacts with luciferase to produce light.

Materials:

- Recombinant Human MAO-A and MAO-B enzymes.
- MAO-Glo Assay Kit (Promega).
- Clorgyline (MAO-A selective inhibitor control).

Compound	Target	Assay Type	Readout	Significance
Test Cmpd	5-HT2A	Binding	(nM)	Affinity Potency
Test Cmpd	5-HT2A	IP-One	/	Functional Efficacy
Test Cmpd	MAO-A	MAO-Glo	(μ M)	Safety / DDI Potential
Test Cmpd	MT1/2	cAMP	(nM)	Off-target Sleep Effects

Summary of Experimental Logic (Self-Validation)

To ensure Trustworthiness and Scientific Integrity, the following controls must be embedded:

- The "Gramine" Control: Always run Gramine (unsubstituted) and 5-Methoxytryptamine alongside the test compound. This validates if the phenethyl group is driving the observed selectivity changes.
- Solubility Check: The N-phenethyl group increases lipophilicity (). Ensure DMSO stocks do not precipitate in aqueous buffers; use 0.01% BSA in buffers to prevent plastic binding.
- False Positives: In the HTRF assay, compounds with high autofluorescence (common in indoles) can interfere. Always run a "buffer + compound + detection reagents" (no cells) blank to subtract background.

References

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- Promega Corporation. "MAO-Glo™ Assay Technical Manual." [Link](#) (Enzymatic safety profiling).
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- [2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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